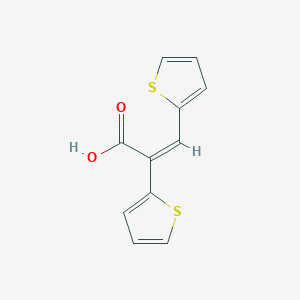

2,3-Di-thiophen-2-yl-acrylic acid

Description

Significance of Thiophene-Based Acrylic Acid Scaffolds in Contemporary Research

Thiophene-based scaffolds are integral to the development of a wide array of functional organic materials. The sulfur-containing five-membered aromatic ring of thiophene (B33073) imparts unique electronic characteristics, including electron-richness and the ability to effectively transport charge. When incorporated into larger conjugated systems, these properties are often amplified, leading to materials with applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Historical Context and Evolution of Research on 2,3-Di-thiophen-2-yl-acrylic acid and its Derivatives

The history of thiophene itself dates back to its discovery in 1882 by Viktor Meyer as a contaminant in benzene. chemicalbook.com Since then, the chemistry of thiophene and its derivatives has been extensively explored. The development of synthetic methodologies to create more complex thiophene-containing structures has been a continuous area of research.

The specific arrangement of two thiophene rings at the 2- and 3-positions of the acrylic acid backbone is reminiscent of the core structure of thieno[2,3-b]thiophenes, a class of fused heterocyclic compounds. The first synthesis of the parent thieno[2,3-b]thiophene (B1266192) was reported from the reaction of citric acid with phosphorus pentasulfide, although in very low yield. cymitquimica.com More efficient syntheses have since been developed, highlighting the ongoing interest in structures containing this specific connectivity. cymitquimica.com Research into di-thienyl-substituted compounds has been driven by the desire to create extended π-conjugated systems with tailored electronic properties for applications in materials science.

Overview of Current Research Trajectories and Academic Relevance

Current research interest in compounds like this compound is multifaceted. A primary driver is the exploration of new organic semiconductors. The arrangement of the two thiophene rings and the acrylic acid moiety creates a donor-acceptor type structure, which is a common design motif for materials used in organic electronics. The electronic properties of such molecules can be theoretically modeled to predict their potential performance in devices. researchgate.net

Furthermore, the structural similarity of the di-thienyl motif to known biologically active compounds suggests potential applications in medicinal chemistry. Thiophene-containing molecules have been identified as having a range of biological activities. nih.gov The acrylic acid group can be derivatized to produce a library of related compounds for screening against various biological targets.

The synthesis of this compound and its derivatives also presents interesting challenges and opportunities for synthetic organic chemists. Developing efficient and stereoselective methods to construct this specific substitution pattern on the acrylic acid backbone is a relevant academic pursuit. This could involve the application and refinement of classic condensation reactions or the development of novel catalytic methods.

Below are tables detailing the properties of the parent compound and a hypothetical derivative, as well as a summary of potential synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₈O₂S₂ |

| Molecular Weight | 236.31 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents |

Table 2: Hypothetical Derivative and Potential Research Focus

| Derivative Name | Structure | Potential Research Focus |

| Methyl 2,3-di-thiophen-2-yl-acrylate | A methyl ester derivative | Investigation of its electronic properties for use in organic electronic devices; study of its polymerization potential to form novel polythiophenes. |

Table 3: Plausible Synthetic Approaches

| Reaction Name | Reactants | Brief Description |

| Perkin-type Condensation | Thiophene-2-carboxaldehyde and 2-thienylacetic acid (or its anhydride) | A base-catalyzed condensation reaction that could form the desired acrylic acid. sigmaaldrich.comscbt.com |

| Knoevenagel Condensation | Thiophene-2-carboxaldehyde and a suitable derivative of 2-thienylacetic acid (e.g., an ester or cyano derivative) | A condensation reaction involving an active methylene (B1212753) compound, which could be a precursor to the final acrylic acid. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H8O2S2 |

|---|---|

Molecular Weight |

236.3 g/mol |

IUPAC Name |

(E)-2,3-dithiophen-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7- |

InChI Key |

CWLNDKQJHPKCEM-CLFYSBASSA-N |

Isomeric SMILES |

C1=CSC(=C1)/C=C(/C2=CC=CS2)\C(=O)O |

Canonical SMILES |

C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Di Thiophen 2 Yl Acrylic Acid and Analogs

Strategies for the Construction of the Acrylic Acid Moiety with Thiophene (B33073) Substituents

The formation of the acrylic acid core, substituted with at least one thiophene ring, is typically achieved through condensation reactions. These methods involve the reaction of a thiophene-containing carbonyl compound with a partner that provides the remaining atoms for the acrylic acid moiety.

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds, particularly for creating α,β-unsaturated products like acrylic acids. researchgate.net The reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters. derpharmachemica.comnih.gov

For the synthesis of thiophene-acrylic acids, this typically involves the reaction of a thiophene-2-carboxaldehyde with malonic acid. The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), often with the addition of an acid co-catalyst like acetic acid. nih.gov The initial condensation product is a dicarboxylic acid which, upon heating, undergoes decarboxylation to yield the (E)-3-(thiophen-2-yl)acrylic acid. researchgate.net The selectivity for the (E)-isomer is generally high. mdpi.com

The mechanism proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the thiophene aldehyde. Subsequent dehydration and, in the case of malonic acid, decarboxylation lead to the final product. nih.gov The development of heterogeneous catalysts, where basic sites are anchored to solid supports, has been explored to simplify product separation and catalyst recycling. researchgate.net

While the Knoevenagel condensation is widely used, other methods can also be employed to generate the acrylic acid framework. The Doebner-Knoevenagel modification is particularly relevant, which specifically uses malonic acid in the presence of pyridine or piperidine, leading to a decarboxylative condensation. researchgate.net

Another relevant method is the Perkin reaction, which can produce α,β-unsaturated aromatic acids. This reaction involves the condensation of an aromatic aldehyde (like thiophene-2-carboxaldehyde) with an acid anhydride (B1165640) and its corresponding carboxylate salt. While historically significant, it is often less utilized than the Knoevenagel due to harsher conditions and potentially lower yields.

Furthermore, the Fiesselmann thiophene synthesis offers a route to substituted thiophenes that can incorporate a carboxylic acid ester group. This method involves the condensation of thioglycolic acid with α,β-acetylenic esters, which, after base-catalyzed rearrangement, can yield 3-hydroxy-2-thiophenecarboxylic acids. derpharmachemica.com While not a direct route to the acrylic acid, it provides a method for building a functionalized thiophene ring that could be further elaborated.

Functionalization and Coupling Strategies for Di-Thiophene Substitution on the Acrylic Acid Framework

To achieve the target 2,3-di-thiophen-2-yl-acrylic acid, a second thiophene ring must be introduced. This is typically accomplished using powerful palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds between aromatic systems.

Palladium-catalyzed cross-coupling reactions are indispensable for synthesizing complex molecules containing multiple aryl or heteroaryl units. nih.gov The Stille and Suzuki-Miyaura coupling reactions are among the most common methods for this purpose. nih.govmdpi.com

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org For synthesizing di-thiophene systems, this could involve coupling a thienylstannane with a halogenated thiophene-acrylic acid derivative. The reaction is valued for its tolerance of a wide variety of functional groups and generally mild reaction conditions. mdpi.com Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃, often used with ancillary ligands to enhance catalytic activity. harvard.edu

The Suzuki-Miyaura coupling provides an alternative, often preferred due to the lower toxicity of the organoboron reagents compared to organostannanes. mdpi.com This reaction couples an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. youtube.com For instance, 2-thiopheneboronic acid could be coupled with a 3-bromo-2-thiophen-2-yl-acrylic acid derivative. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. youtube.com

Table 1: Palladium Catalysts and Conditions for Thiophene Coupling Reactions

| Coupling Reaction | Palladium Catalyst | Typical Ligands | Common Solvents | Key Features |

|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | P(o-tol)₃, AsPh₃, X-Phos | Toluene, Dioxane, THF | Tolerant of many functional groups; uses toxic organotin reagents. mdpi.comharvard.edu |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | dppf, SPhos | Toluene, DMF, Dioxane/Water | Uses less toxic organoboron reagents; requires a base. mdpi.comyoutube.com |

| Heck Coupling | Pd(OAc)₂, Pd/C | Phosphines | DMF, Acetonitrile | Couples alkenes with aryl halides; useful for acrylic systems. researchgate.net |

| Kumada Coupling | Pd(PPh₃)₂Cl₂, Ni(dppe)Cl₂ | - | THF, Diethyl ether | Uses highly reactive Grignard reagents. nih.gov |

The synthesis of a specifically substituted compound like this compound requires precise control over the positions of the substituents (regioselectivity). Thiophene undergoes electrophilic substitution, such as acylation or halogenation, preferentially at the α-position (C2 or C5) due to the higher stability of the cationic intermediate. derpharmachemica.com This inherent reactivity is exploited to prepare the necessary precursors.

For example, to synthesize the target molecule, one could start with thiophene and introduce a substituent at the 2-position. A subsequent reaction would then need to functionalize the 3-position. This can be challenging due to the high reactivity of the remaining α-position (C5). Strategies to overcome this include using blocking groups or directed metalation, where a lithiated thiophene intermediate reacts with an electrophile.

Modern synthetic approaches, particularly those involving cross-coupling, allow for the regioselective synthesis of substituted thiophenes starting from acyclic precursors or through the functionalization of pre-formed thiophene rings. mdpi.com For instance, a 2,3-dibromothiophene (B118489) could be selectively coupled at one position, followed by a second coupling at the other, providing a high degree of control over the final structure.

Advanced Synthetic Protocols and Catalyst Development for this compound Production

Research continues to advance the synthesis of thiophene-based materials. Advanced protocols focus on improving efficiency, reducing waste, and accessing novel structures.

Direct Arylation Polymerization (DArP) is a newer, more atom-economical method that avoids the pre-functionalization of one of the coupling partners (i.e., the synthesis of organotin or organoboron compounds). nih.gov It involves the direct coupling of a C-H bond with an aryl halide. This "greener" approach reduces synthetic steps and the use of toxic reagents. nih.gov

The development of specialized catalysts and ligands has also been crucial. For example, sterically hindered and electron-rich phosphine (B1218219) ligands like "X-Phos" can significantly accelerate Stille coupling reactions, even with less reactive aryl chlorides. harvard.edu The use of copper(I) iodide (CuI) as an additive can also dramatically increase the rate of Stille reactions. harvard.edu

Furthermore, the move towards heterogeneous catalysis is a significant trend. Immobilizing palladium catalysts on solid supports, such as charcoal (Pd/C) or magnetic nanoparticles, facilitates easier catalyst removal and recycling, which is particularly important for industrial-scale production. researchgate.net Recent research has also explored selenium-modified microgels as highly active and separable catalysts for oxidation reactions, which could be relevant for the synthesis of the acrylic acid moiety itself under milder, greener conditions. maastrichtuniversity.nl

Compound Index

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2,3 Di Thiophen 2 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule. For 2,3-Di-thiophen-2-yl-acrylic acid, ¹H and ¹³C NMR spectroscopy are crucial for assigning the stereochemistry of the acrylic acid moiety and the positions of the thiophene (B33073) rings.

In ¹H NMR, the chemical shifts and coupling constants of the vinylic and aromatic protons provide key structural information. The protons on the thiophene rings typically appear in the aromatic region, and their specific chemical shifts and splitting patterns can help confirm their substitution pattern. The coupling constant between the vinylic protons can be used to determine the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the carbons of the thiophene rings are diagnostic. For instance, the ¹³C NMR spectrum of acrylic acid shows signals for the vinyl carbons and the carboxylic carbon. researchgate.net In a related compound, (E)-3-(Thiophen-2-yl)acrylic acid, the specific chemical shifts would confirm the presence and electronic environment of each carbon atom. bldpharm.com

Table 1: Representative ¹H NMR Data for Acrylic Acid Moiety

| Proton | Representative Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 10-13 |

| Vinylic (-CH=) | 5.5-7.5 |

Note: Specific shifts for this compound would require experimental data.

Table 2: Representative ¹³C NMR Data for Acrylic Acid Moiety

| Carbon | Representative Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165-185 |

| Vinylic (=CH₂) | ~128 |

| Vinylic (=CH-) | ~130 |

Note: Data for acrylic acid itself shows shifts around 128.8 and 130.9 ppm for the vinyl carbons and 171.1 ppm for the carbonyl carbon. chemicalbook.com Specific shifts for the title compound would be influenced by the thiophene substituents.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Molecular Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the thiophene rings.

The carboxylic acid group gives rise to a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, due to hydrogen bonding. spectroscopyonline.com A sharp and intense C=O stretching vibration is expected around 1700 cm⁻¹. The spectrum of acrylic acid, for example, shows a prominent C=O peak at approximately 1716 cm⁻¹. researchgate.net The C-O stretching and O-H bending vibrations of the carboxylic acid would also be present.

The thiophene rings will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic region (around 1600-1400 cm⁻¹), and C-S stretching vibrations. The influence of the sulfur atom in the thiophene ring can affect the spectral properties. nih.gov The region below 1500 cm⁻¹ constitutes the "fingerprint region," which is unique to the molecule and can be used for identification purposes.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Alkene | C=C stretch | ~1630 |

| Thiophene Ring | Aromatic C-H stretch | >3000 |

| Thiophene Ring | Aromatic C=C stretch | 1600 - 1400 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

| Carboxylic Acid | O-H bend | 1440 - 1395 and 950 - 910 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₈O₂S₂ and a molecular weight of 236.31 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 236. scbt.com

The fragmentation of carboxylic acids in the mass spectrometer often involves the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org The stability of the thiophene ring suggests that fragmentation pathways involving the loss of these groups from the acrylic acid side chain would be prominent. nih.gov The presence of two sulfur atoms would also give a characteristic isotopic pattern for the molecular ion peak and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for assessing the extent of conjugation. The conjugated system in this compound, which includes the two thiophene rings and the acrylic acid moiety, is expected to give rise to strong absorption in the UV region.

The absorption spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). The π → π* transitions of the conjugated system are responsible for the main absorption bands. The position of λmax can indicate the extent of conjugation; a more extended conjugated system generally results in a shift of λmax to longer wavelengths (a bathochromic or red shift). The UV spectrum of acrylic acid itself shows absorption in the far UV region. nsf.gov The addition of the two thiophene rings would significantly extend the conjugation and shift the absorption to a longer, more readily measurable wavelength.

X-ray Crystallography for Single-Crystal Structure Determination of this compound and its Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. nih.gov This technique would provide unequivocal proof of the stereochemistry of the double bond and the relative orientation of the two thiophene rings.

Furthermore, X-ray crystallography can reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the packing of the molecules in the crystal lattice. nih.gov The analysis of crystal structures of related thiophene derivatives provides insights into the types of intermolecular interactions that can be expected. nih.gov

Theoretical and Computational Investigations of 2,3 Di Thiophen 2 Yl Acrylic Acid

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for studying the properties of thiophene-based molecules. researchgate.netnih.govnih.govrsc.orgresearchgate.netscbt.com These methods offer a balance between computational cost and accuracy, making them suitable for investigating the complex electronic structures and excited-state properties of molecules like 2,3-di-thiophen-2-yl-acrylic acid.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound and related compounds are largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, reactivity, and potential applications in organic electronics. researchgate.netnih.govnih.govrsc.orgresearchgate.netscbt.com

DFT calculations are widely used to determine the energies of HOMO and LUMO levels. researchgate.netnih.govnih.govrsc.orgresearchgate.netscbt.com For many thiophene-based systems, the HOMO is typically localized on the electron-rich thiophene (B33073) ring, while the LUMO is often centered on the electron-accepting acrylic acid or a similar moiety. This spatial separation of the frontier orbitals is indicative of intramolecular charge transfer upon photoexcitation.

The HOMO-LUMO gap is a key factor in determining the photophysical properties of these molecules. A smaller gap generally corresponds to a red-shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. nih.gov The table below presents a summary of calculated HOMO, LUMO, and energy gap values for various thiophene derivatives from different studies. It is important to note that the specific values can vary depending on the computational method and basis set used.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Bis-isatin with thiophene bridge (7a) | -5.35 | - | - |

| Bis-isatin with phenyl bridge (5) | -5.53 | - | - |

| Di-2-(2-oxindolin-3-ylidene) malononitrile (B47326) with thiophene bridge (8a) | - | - | - |

| Di-2-(2-oxindolin-3-ylidene) malononitrile with trithiophene bridge (10a) | - | - | 1.20 |

| Isotetracenofuran (13) | - | - | >1.59 |

| 1,3-Dimesitylisotetracenofuran (15) | - | - | 1.59 |

| Isopentacenofuran series (17-20) | - | - | 1.25 - 1.36 |

| Naphthodithiophene diimide (NDTI) derivatives | - | - | Narrow band gaps |

This table is populated with data from various thiophene-based systems to illustrate the range of calculated electronic properties and is not specific to this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic interactions within a molecule. rsc.orgwisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.eduq-chem.com This method is particularly useful for quantifying intramolecular and intermolecular charge transfer interactions. periodicodimineralogia.itnih.gov

NBO analysis can reveal the donor-acceptor interactions that contribute to the stability of a molecule. For example, it can identify hyperconjugative interactions where electron density is transferred from an occupied bonding or lone pair orbital to an unoccupied antibonding orbital. wisc.edu In thiophene-acrylic acid systems, NBO analysis can elucidate the charge transfer from the electron-donating thiophene ring to the electron-withdrawing acrylic acid moiety. periodicodimineralogia.itnih.gov The stabilization energy associated with these interactions, calculated through second-order perturbation theory within the NBO framework, provides a quantitative measure of their strength. wisc.edu

Computational Modeling of Photophysical Properties and Charge Transfer Dynamics

Computational methods are instrumental in understanding the photophysical properties of molecules like this compound, including their light absorption and emission characteristics. researchgate.net TD-DFT is a primary tool for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.netnih.gov

Studies on similar thiophene-based compounds have shown that the nature of the electronic transitions can be elucidated through computational modeling. nih.gov For instance, the main absorption band often corresponds to a HOMO-LUMO transition, indicating an intramolecular charge transfer from the donor part (thiophene) to the acceptor part (acrylic acid) of the molecule. researchgate.netnih.gov

Furthermore, computational models can be used to investigate charge transfer dynamics in these systems. rsc.orgrsc.org By examining the electronic structure and potential energy surfaces, researchers can gain insights into the pathways and rates of electron transfer processes that occur upon photoexcitation. These studies are crucial for designing molecules with specific photophysical properties for applications in areas such as organic photovoltaics and light-emitting diodes. researchgate.netrsc.org

Mechanistic Insights from Computational Chemistry for Reactions Involving this compound

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound and related compounds. mpg.denih.govchemrxiv.orgchemrxiv.orgresearchgate.net By mapping out the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, in the context of cycloaddition reactions, DFT calculations can be used to determine whether a reaction proceeds through a concerted or a stepwise mechanism. chemrxiv.orgresearchgate.net Theoretical studies on the reactions of thioketones with nitrilimines have shown that the cycloaddition can proceed via different pathways, and computational analysis helps to elucidate the preferred mechanism. chemrxiv.orgchemrxiv.org

In reactions involving thiophene derivatives, computational studies can also shed light on the regioselectivity and chemoselectivity of the process. chemrxiv.org By analyzing the electronic properties of the reactants, such as their frontier molecular orbitals and atomic charges, it is possible to predict which sites are most likely to react. chemrxiv.org These mechanistic insights are invaluable for optimizing reaction conditions and for designing new synthetic routes to thiophene-based compounds. nih.gov

Reactivity and Mechanistic Studies of 2,3 Di Thiophen 2 Yl Acrylic Acid

Investigation of Intramolecular Cyclization Pathways for 2,3-Di-thiophen-2-yl-acrylic acid (e.g., Friedel-Crafts Reactions)

Intramolecular cyclization reactions are crucial for synthesizing complex polycyclic and heterocyclic structures from linear precursors. For (E)-2,3-di(thiophen-2-yl)acrylic acid, a key potential transformation is the intramolecular Friedel-Crafts acylation to form a cyclic ketone. This reaction typically involves converting the carboxylic acid to a more reactive acyl chloride, followed by the Lewis acid-catalyzed electrophilic attack of the resulting acylium ion onto one of the electron-rich thiophene (B33073) rings. researchgate.net

However, attempts to achieve this cyclization have proven challenging. Standard procedures, such as forming the acid chloride with oxalyl chloride and then treating it with aluminum chloride (AlCl₃) in an anhydrous solvent, have been reported to be unsuccessful. researchgate.netresearchgate.net Even modifications to the reaction conditions did not yield the desired cyclic ketone product. researchgate.net The expected pathway would involve the acylium ion attacking the C3 position of one of the thiophene rings to form a five-membered ring fused with the thiophene. researchgate.net

Table 1: Attempted Intramolecular Friedel-Crafts Cyclization of (E)-2,3-di(thiophen-2-yl)acrylic acid

| Step | Reagents & Conditions | Observation | Source |

|---|---|---|---|

| Acid Chloride Formation | Oxalyl chloride, cat. DMF, anhydrous DCM, 0°C to RT | Formation of the acid chloride is presumed to occur. | researchgate.netresearchgate.net |

This table summarizes the general conditions reported in unsuccessful attempts to cyclize the title compound.

Several factors contribute to the difficulty of inducing intramolecular cyclization in this compound. researchgate.net

Challenges:

Electronic Properties of Thiophene: The thiophene ring is an electron-rich aromatic system. However, the electron density is highest at the C2 and C5 positions, while electrophilic substitution is required at the less reactive C3 or C4 positions for this specific cyclization. researchgate.netresearchgate.net The starting material already has substituents at the C2 position of both rings, forcing the reaction to target the less favorable C3 position.

Lewis Acid Complexation: The sulfur atom in the thiophene ring can act as a Lewis base and form a complex with the AlCl₃ catalyst. This deactivates both the catalyst and the thiophene ring towards the desired electrophilic substitution. The carbonyl group of the potential ketone product would also complex with AlCl₃, necessitating the use of more than a stoichiometric amount of the catalyst. researchgate.net

Reaction Conditions: Standard Friedel-Crafts conditions may not be sufficient to overcome the inherent low reactivity of the C3 position of the thiophene ring for this intramolecular reaction. researchgate.netresearchgate.net

Strategies for Overcoming Challenges:

Activation of the Thiophene Ring: One proposed strategy is to further activate the thiophene ring to increase its nucleophilicity, although specific methods for this substrate were not detailed. researchgate.netresearchgate.net

Increasing Catalyst Equivalence: Using a larger excess of very anhydrous AlCl₃ could help compensate for the amount of catalyst that is complexed by the sulfur atoms and the product's carbonyl group. researchgate.net

Alternative Reagents and Conditions: Exploring other Lewis acids or Brønsted acids might provide a successful pathway. For example, triflic acid has been used for Friedel-Crafts-type carbocyclization of other complex systems. nih.gov Different solvents or reaction temperatures could also influence the outcome. researchgate.net

Intermolecular Coupling and Derivatization Reactions of this compound

Beyond cyclization, this compound can undergo various intermolecular reactions, leveraging its distinct functional components: the two thiophene rings and the acrylic acid moiety. researchgate.netresearchgate.net These reactions allow for the synthesis of a wide array of derivatives and more complex molecular architectures.

The thiophene units are versatile platforms for introducing new functional groups, primarily through electrophilic substitution or cross-coupling reactions. researchgate.netnih.gov The versatility, stability, and ease of functionalization of thiophene make its derivatives valuable building blocks for new materials. researchgate.net

Potential Functionalization Reactions:

Bromination: Electrophilic bromination would likely occur at the vacant and highly activated C5 positions of the thiophene rings. This introduces a bromine atom that can be used in subsequent cross-coupling reactions. nih.gov

Palladium-Catalyzed Cross-Coupling: If the thiophene rings are first halogenated (e.g., brominated), they can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. frontiersin.org This allows for the formation of new carbon-carbon bonds, linking the di-thiophene structure to other aryl or vinyl groups. researchgate.netfrontiersin.org

Acylation: Friedel-Crafts acylation could potentially be directed to the C5 positions under controlled conditions to introduce ketone functionalities. nih.gov

Table 2: Potential Reactions for Thiophene Ring Functionalization

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Electrophilic Bromination | NBS, Acetic Acid | 2-(5-Bromo-thiophen-2-yl)-3-(5-bromo-thiophen-2-yl)-acrylic acid |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted di-thiophene acrylic acid derivative |

This table outlines hypothetical functionalization reactions based on established thiophene chemistry.

The acrylic acid portion of the molecule contains two reactive sites: the carboxylic acid group and the α,β-unsaturated double bond. researchgate.net

Reactions of the Carboxylic Acid:

Esterification and Amidation: The carboxylic acid can be readily converted into esters or amides through standard condensation reactions. This allows for the attachment of a wide variety of alkyl, aryl, or other functional groups.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

Decarboxylative Coupling: The carboxylic acid can serve as a "traceless" activating group in certain transition metal-catalyzed reactions, where it is removed as CO₂ during the coupling process. nih.govacs.org

Reactions of the Alkene:

Michael Addition: The electron-deficient double bond is susceptible to conjugate addition (Michael addition) by nucleophiles. For example, the reaction of acrylic acid with aminothiophenols can lead to the formation of benzothiazepine (B8601423) derivatives through an initial Michael addition followed by cyclization. researchgate.net

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, for instance, using a Pd/C catalyst. nih.gov

Catalytic Transformations Involving this compound (e.g., Rh(III)-catalyzed decarboxylative coupling of acrylic acids)

Modern catalytic methods offer powerful tools for transforming molecules like this compound. A particularly relevant example is the rhodium(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids. nih.govnih.gov In these reactions, the carboxylic acid functions as a traceless directing and activating group, enabling C-H activation and subsequent coupling with another unsaturated partner, with the loss of CO₂ driving the reaction. nih.govacs.org

This methodology has been successfully applied to couple various acrylic acids with α,β-unsaturated O-pivaloyl oximes to produce highly substituted pyridines with complete regioselectivity. nih.govacs.org While this compound itself has not been explicitly reported as a substrate in these reactions, other aryl-substituted acrylic acids have been shown to be effective coupling partners. nih.gov This suggests that this compound could similarly react to form complex heterocyclic products. Another related process is the Rh(III)-catalyzed coupling of acrylic acids with ynenones, which proceeds through olefinic C-H activation, alkyne insertion, and Michael addition. snnu.edu.cn

Table 3: Key Features of Rh(III)-Catalyzed Decarboxylative Coupling

| Feature | Description | Source |

|---|---|---|

| Catalyst System | Typically involves a [Cp*RhCl₂]₂ dimer or related Rh(III) species. | snnu.edu.cn |

| Role of Carboxylic Acid | Acts as a traceless activating and directing group. | nih.govacs.orgnih.gov |

| Key Steps | C-H activation, migratory insertion, C-N bond formation (with oximes), and decarboxylation. | nih.govsnnu.edu.cn |

| Outcome | Formation of a new C-C or C-N bond at the α-position of the original acrylic acid, with high regioselectivity. | nih.govacs.org |

| Products | Highly substituted heterocycles (e.g., pyridines) or complex acyclic structures. | nih.govsnnu.edu.cn |

This table summarizes the general characteristics of a catalytic transformation potentially applicable to the title compound.

Elucidation of Reaction Mechanisms through Experimental and Spectroscopic Studies

Understanding the precise pathway by which a reaction occurs is fundamental to optimizing conditions and extending its scope. For the reactions involving this compound, a combination of experimental and spectroscopic techniques would be employed.

For the intramolecular Friedel-Crafts reaction , mechanistic discussions revolve around the formation of an acylium ion intermediate and its subsequent electrophilic attack on the thiophene ring. researchgate.net The failure to form a product leads to hypotheses about the relative stability of intermediates and the electronic deactivation of the aromatic ring, which could be investigated through computational studies. researchgate.netresearchgate.net

In the case of Rh(III)-catalyzed decarboxylative coupling , mechanistic studies have been more extensive. For the reaction of acrylic acids with oximes, a key question was the timing of the decarboxylation. nih.govacs.org It was initially proposed that the reaction might proceed through a picolinic acid intermediate, which would then decarboxylate. However, experimental studies, including the attempted reaction of a synthesized picolinic acid intermediate under the reaction conditions, ruled out this pathway. nih.gov The successful isolation and characterization of a rhodacyclic intermediate provided crucial insight, clarifying the order of C-N bond formation and decarboxylation and confirming that the carboxylic acid is lost at a later stage in the catalytic cycle. nih.govacs.org Such studies rely heavily on spectroscopic methods like NMR to identify and characterize transient species and stable intermediates.

Polymerization and Advanced Polymeric Materials Derived from 2,3 Di Thiophen 2 Yl Acrylic Acid

Radical Polymerization of Thiophene-Substituted Acrylic Acid Derivatives

Radical polymerization is a versatile and widely used method for the synthesis of a broad range of polymers. In the context of thiophene-substituted acrylic acids, this approach enables the formation of polymers with thiophene (B33073) functionalities pendant to the main polymer chain. These side groups can impart unique optical, electronic, and chemical properties to the resulting material.

To achieve precise control over the polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and end-group functionality, controlled radical polymerization (CRP) techniques are employed. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly powerful method due to its tolerance of a wide variety of functional monomers.

The RAFT process involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains. This reversible deactivation allows for the simultaneous growth of all polymer chains, leading to polymers with low polydispersity and well-defined structures. While specific studies on the RAFT polymerization of 2,3-di-thiophen-2-yl-acrylic acid are not extensively documented, the principles of RAFT can be applied to this monomer. The choice of CTA, initiator, solvent, and temperature would be critical in controlling the polymerization and achieving the desired polymer characteristics.

Table 1: Key Parameters in RAFT Polymerization of Functional Acrylic Monomers

| Parameter | Description | Influence on Polymerization |

| Chain Transfer Agent (CTA) | A thiocarbonylthio compound that mediates the polymerization. | Determines the rate of chain transfer and the livingness of the polymerization. The structure of the CTA must be matched to the monomer. |

| Initiator | A source of radicals to start the polymerization. | The initiator concentration affects the overall rate of polymerization and the number of polymer chains. |

| Monomer to CTA Ratio | The molar ratio of monomer to the chain transfer agent. | Primarily determines the target molecular weight of the polymer. |

| Solvent | The medium in which the polymerization is conducted. | Can affect the solubility of the monomer, polymer, and CTA, as well as the kinetics of the polymerization. |

| Temperature | The reaction temperature. | Influences the rates of initiation, propagation, and chain transfer. |

This table is illustrative and based on general principles of RAFT polymerization.

Synthesis and Characterization of Conjugated Polymers Incorporating Thiophene-Acrylic Acid Monomers

Beyond polymers with pendant thiophene groups, the thiophene rings within the monomer structure can be utilized to form conjugated polymers. In these materials, the thiophene units are part of the polymer backbone, leading to extended π-conjugation and interesting electronic and optical properties. This is typically achieved through cross-coupling polymerization methods rather than radical polymerization of the acrylic group.

The synthesis of such polymers often involves the chemical or electrochemical oxidative polymerization of the thiophene ring. For instance, the monomer can be polymerized using oxidizing agents like iron(III) chloride (FeCl₃) or through electrochemical methods where the monomer is oxidized at an electrode surface to form polymer films.

The regiochemistry of polymerization, which describes the orientation of monomer units within the polymer chain, has a profound impact on the electronic properties of conjugated polymers. For substituted thiophenes, three possible couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of head-to-tail regioregularity leads to a more planar polymer backbone, which in turn facilitates π-orbital overlap and enhances charge carrier mobility.

The presence and position of the acrylic acid substituent on the thiophene ring will influence the steric and electronic factors that govern the polymerization process. For this compound, the two thiophene rings offer multiple sites for polymerization, potentially leading to complex polymer structures, including cross-linked networks if both rings participate in the polymerization. The electronic properties, such as the HOMO-LUMO gap, can be tuned by the specific monomer structure and the resulting polymer architecture.

Table 2: Effect of Regioregularity on the Properties of Polythiophenes

| Property | High Head-to-Tail (HT) Regioregularity | Low Regioregularity (Regiorandom) |

| Conformation | More planar backbone | Twisted backbone due to steric hindrance |

| π-Conjugation | Extended | Interrupted |

| Optical Absorption | Red-shifted (smaller bandgap) | Blue-shifted (larger bandgap) |

| Electrical Conductivity | Higher | Lower |

| Crystallinity | Higher, forms more ordered structures | Amorphous |

This table presents general trends observed for poly(3-alkylthiophene)s and is expected to be relevant for polymers derived from thiophene-acrylic acid monomers.

Development of Polymer Composites and Nanomaterials with this compound Functionality

The carboxylic acid group and the thiophene rings of this compound and its corresponding polymers offer multiple avenues for the creation of advanced polymer composites and nanomaterials. The carboxylic acid functionality can be used for anchoring the polymer to inorganic nanoparticles or for creating specific interactions within a composite material.

For example, polymers derived from this monomer could be used to functionalize the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO), creating organic-inorganic hybrid materials. The thiophene units can provide electrical conductivity or act as a matrix for the dispersion of other functional components. Furthermore, the carboxylic acid groups can impart pH-responsiveness to the materials, making them suitable for applications in sensors or controlled release systems.

While specific examples utilizing this compound in composites and nanomaterials are not widely reported, the functional groups present in the molecule suggest significant potential in this area. The principles of surface modification and composite fabrication can be applied to create novel materials with tailored properties. For instance, the in-situ polymerization of the monomer in the presence of nanoparticles could lead to well-dispersed nanocomposites.

Applications and Functional Materials Development Utilizing 2,3 Di Thiophen 2 Yl Acrylic Acid Scaffolds

Dye-Sensitized Solar Cell (DSSC) Sensitizers Based on Thiophene-Acrylic Acid Dyes

Thiophene-acrylic acid derivatives are pivotal in the field of dye-sensitized solar cells (DSSCs), a promising photovoltaic technology. These compounds are often employed as the sensitizer, the component responsible for light absorption and subsequent electron injection.

The design of efficient DSSC sensitizers based on thiophene-acrylic acid dyes follows a donor-π-acceptor (D-π-A) architecture. sumdu.edu.ua This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for efficient electron injection. The thiophene (B33073) rings act as the π-bridge, connecting an electron-donating group to an electron-accepting group. This arrangement allows for broad absorption of the solar spectrum and effective separation of charge carriers.

Key design principles include:

Intramolecular Charge Transfer (ICT): The D-π-A structure promotes the movement of electrons from the donor to the acceptor upon light absorption, which is essential for injecting electrons into the semiconductor's conduction band. researchgate.net

Broad Absorption Spectra: By modifying the donor and π-conjugated system, the absorption spectrum of the dye can be tuned to capture a larger portion of sunlight. researchgate.net

Energy Level Alignment: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dye must be appropriately aligned with the electrolyte's redox potential and the semiconductor's conduction band edge for efficient electron injection and dye regeneration.

The cyanoacrylic acid group is a crucial component in thiophene-based DSSC dyes, serving as both an electron acceptor and an anchoring group. nih.govresearchgate.net It firmly attaches the dye molecule to the surface of the semiconductor, typically titanium dioxide (TiO₂). nih.gov This covalent attachment, often an ester-like linkage, provides a direct pathway for the efficient injection of excited electrons from the dye's LUMO into the TiO₂ conduction band. nih.govresearchgate.net

The performance of DSSCs is intricately linked to the molecular structure of the thiophene-acrylic acid sensitizer. researchgate.net Subtle modifications to the donor, π-bridge, or acceptor can lead to significant changes in photovoltaic parameters such as short-circuit current (Jsc), open-circuit voltage (Voc), and power conversion efficiency (PCE).

For instance, extending the π-conjugation of the thiophene bridge can enhance light absorption but may also affect the energy levels and dye aggregation on the TiO₂ surface. The choice of the donor group is also critical; stronger donors can increase Jsc but may lead to a decrease in Voc if not properly designed.

The rigidity of the thiophene backbone also plays a role. A more rigid and planar structure, such as that found in dithieno[3,2-b:2′,3′-d]thiophene, can improve charge carrier separation and lead to higher current densities compared to more flexible terthiophene-based dyes. nih.gov

Below is a table summarizing the performance of various DSSCs based on different thiophene-acrylic acid dyes, illustrating the structure-performance relationships.

| Dye Structure | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) | Reference |

| Dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid based dye | 1.2 | 0.7 | - | 0.3 | nih.gov |

| [2,2':5′,2″-terthiophene]-5-cyanoacrylic acid based dye | - | - | - | 0.2 | nih.gov |

| Dithienylthienothiadiazole with two cyanoacrylic acid groups (with CDCA) | - | - | - | 5.47 | rsc.org |

| Phenyl-thiophene-cyanoacrylic acid dye (C1) | 3.64 | 0.50 | 0.65 | 1.2 | sumdu.edu.uasumdu.edu.ua |

| Diketopyrrolopyrrole-based dye (DPP-I) | 9.78 | 0.605 | 0.69 | 4.14 | researchgate.net |

| Bithiazole-based dye (BT-I) | 15.69 | 0.778 | 0.61 | 7.51 | researchgate.net |

Note: The performance of DSSCs can vary depending on fabrication conditions and the use of co-adsorbents like chenodeoxycholic acid (CDCA).

Electrochromic Devices and Conjugated Polymer Applications Based on Thiophene-Acrylic Acid Derivatives

Derivatives of thiophene-acrylic acid are also utilized in the development of electrochromic devices and conjugated polymers. Electrochromic materials can change their color in response to an applied electrical potential, making them suitable for applications such as smart windows, displays, and sensors.

Polymers incorporating thiophene units can exhibit excellent electrochromic properties, with distinct color changes and good stability. The electronic properties of these polymers can be tuned by modifying the polymer backbone and the side chains. While direct applications of 2,3-di-thiophen-2-yl-acrylic acid in electrochromism are not extensively documented, the broader family of thiophene derivatives is central to this field. For example, polymers based on thiophene and azobenzene (B91143) derivatives have been investigated for their multichromic behavior. capes.gov.br The electrochemical polymerization of thiophene-based monomers is an efficient method to produce these functional polymer films. researchgate.net

In the realm of conjugated polymers for electronics, thiophene-containing polymers are well-established as hole-transporting materials. However, by incorporating electron-deficient units, thiophene-based polymers can also be designed to be electron-transporting (n-type) materials, which are crucial for efficient organic light-emitting diodes (OLEDs) and other electronic devices. For instance, a thiophene-linked polyphenylquinoxaline has been shown to be an excellent electron transport material. dtic.mil

Utilization as Intermediates in the Synthesis of Complex Organic Molecules

Beyond their use in functional materials, thiophene acrylic acids and related thiophene compounds serve as important intermediates in organic synthesis. nih.govresearchgate.net The thiophene ring is a versatile building block that can be functionalized in various ways to construct more complex molecular architectures.

For example, di(thiophen-2-yl) diones, which share a similar structural motif, can undergo cyclocondensation reactions to form fused heterocyclic systems. nih.gov These reactions open pathways to novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of the acrylic acid moiety also allows for a range of chemical transformations, making these compounds valuable starting materials for the synthesis of a diverse array of organic molecules.

Future Research Directions and Interdisciplinary Perspectives for 2,3 Di Thiophen 2 Yl Acrylic Acid

Exploration of Novel Synthetic Routes and Catalyst Systems for Enhanced Efficiency

The development of efficient and sustainable synthetic methods is paramount for the widespread application of 2,3-di-thiophen-2-yl-acrylic acid. While some synthetic routes have been established, there is considerable scope for improvement in terms of yield, selectivity, and environmental impact.

Future research will likely focus on the following areas:

Advanced Catalytic Systems: The use of palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, has been instrumental in the synthesis of various thiophene (B33073) derivatives. mdpi.comrsc.orgorganic-chemistry.org Future work could explore more advanced palladium catalysts, including those with tailored phosphine (B1218219) ligands, to enhance the efficiency and substrate scope of these reactions for the synthesis of this compound. organic-chemistry.org Rhodium-catalyzed reactions also present a promising avenue for the synthesis of complex thiophene-containing molecules. mdpi.com The development of novel iridium-catalyzed annulation reactions of thiophenes with carboxylic acids could also provide direct access to related fused-ring systems. nih.gov

One-Pot Syntheses: To improve process efficiency and reduce waste, the development of one-pot or tandem reactions for the synthesis of this compound is a key objective. This could involve, for example, a sequential cross-coupling strategy to introduce the two thiophene rings followed by in-situ carboxylation. tcichemicals.com

Green Chemistry Approaches: The use of more environmentally benign solvents, such as deep eutectic solvents, and the development of catalyst systems that can operate under milder conditions and be easily recycled are crucial for the sustainable production of this compound. mdpi.com Metal-free synthetic methodologies, which are gaining traction in the synthesis of thiophene derivatives, could also be explored to minimize metal contamination in the final products. nih.gov

A comparative look at existing and potential catalytic systems is presented in the table below:

| Catalyst System | Reaction Type | Potential Advantages |

| Pd(OAc)2 / (o-tolyl)3P | Cross-coupling | Effective for coupling thienyl aluminum reagents with aryl bromides. organic-chemistry.org |

| PdCl2 in Deep Eutectic Solvents | Direct Arylation | Sustainable, air-stable, and uses a low catalyst loading. mdpi.com |

| [{Rh(C2H4)2Cl}2] / WingPhos | Asymmetric Addition | Enables enantioselective synthesis of related chiral alcohols. mdpi.com |

| Iridium Catalysts | Annulation | Provides access to thiophene-fused coumarin (B35378) frameworks. nih.gov |

| Cp2TiCl2 | Hydrocarboxylation | Direct carboxylation of alkynes to acrylic acids. |

Application of Advanced In Situ Spectroscopic Characterization Techniques for Reaction Monitoring

To optimize synthetic protocols and gain a deeper understanding of reaction mechanisms, the application of advanced in-situ spectroscopic techniques is indispensable. These techniques allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction.

Future research in this area should include:

In-situ Raman and FTIR Spectroscopy: These techniques are powerful for monitoring polymerization reactions and other organic transformations. nih.govresearchgate.netacs.org For the synthesis of this compound, in-situ Raman spectroscopy could be employed to track the vibrational modes of the thiophene rings and the acrylic acid moiety, providing insights into the reaction kinetics and the formation of any side products. researchgate.netrsc.org Similarly, in-situ FTIR can monitor the characteristic carbonyl and C=C stretching frequencies of the acrylic acid group. acs.orgsigmaaldrich.com

In-situ NMR Spectroscopy: For reactions conducted in solution, in-situ NMR spectroscopy can provide detailed structural information about all species present in the reaction mixture, enabling the unambiguous identification of intermediates and byproducts. researchgate.net

Coupled Techniques: The combination of techniques, such as electrochemical methods with spectroscopy (spectroelectrochemistry), can be particularly insightful for studying the electropolymerization of thiophene derivatives or for understanding redox processes involving the catalyst.

The table below summarizes the potential applications of various in-situ techniques:

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Raman Spectroscopy | Vibrational modes, C=C and C-S bond changes, polymerization progress. researchgate.netresearchgate.netrsc.org | Monitoring the formation of the di-thienyl acrylic acid structure and any subsequent polymerization. |

| FTIR Spectroscopy | Functional group analysis (C=O, O-H, C=C). acs.orgsigmaaldrich.com | Tracking the conversion of starting materials and the appearance of the acrylic acid functionality. |

| NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts. researchgate.net | Elucidating reaction mechanisms and optimizing reaction conditions for higher selectivity. |

Synergistic Integration of Experimental and Computational Research Methodologies

The synergy between experimental synthesis and characterization with computational modeling is a powerful paradigm for accelerating materials discovery. rsc.org Density Functional Theory (DFT) calculations, in particular, have proven to be invaluable for predicting the electronic, optical, and structural properties of thiophene-based molecules. nih.govnih.govaps.org

Future research should leverage this synergy to:

Predict Molecular Properties: DFT calculations can be used to predict the HOMO/LUMO energy levels, bandgap, and absorption spectra of this compound and its derivatives. nih.gov This information is crucial for assessing their potential in applications such as organic solar cells and can guide the synthesis of molecules with desired electronic properties.

Elucidate Reaction Mechanisms: Computational modeling can help to elucidate the transition states and energy profiles of potential synthetic routes, providing insights that can be used to optimize reaction conditions and catalyst selection. aps.org

Correlate Structure and Function: By combining experimental data from techniques like X-ray crystallography and NMR with DFT calculations, a deeper understanding of the structure-property relationships can be achieved. researchgate.netresearchgate.net This knowledge is essential for the rational design of new materials.

An example of how experimental and computational data can be correlated is shown below:

| Experimental Data | Computational (DFT) Prediction | Synergistic Outcome |

| UV-Vis Absorption Spectrum | Electronic Transition Energies (e.g., HOMO-LUMO gap) nih.gov | Validation of computational models and prediction of optical properties for new derivatives. |

| Cyclic Voltammetry | Ionization Potential and Electron Affinity | Assessment of suitability for use as donor or acceptor materials in electronic devices. |

| X-ray Crystal Structure | Optimized Molecular Geometry researchgate.net | Understanding of intermolecular interactions and packing in the solid state. |

| NMR Chemical Shifts | Calculated NMR Shielding Tensors researchgate.netresearchgate.net | Aiding in the structural elucidation of complex derivatives. |

Diversification of Applications in Emerging Materials Science and Organic Electronics

The unique combination of two thiophene rings and an acrylic acid functional group in this compound opens up a vast landscape of potential applications in materials science and organic electronics.

Promising areas for future investigation include:

Organic Photovoltaics (OPVs): Thiophene-based materials are widely used as donor materials in bulk heterojunction solar cells due to their excellent charge transport properties and tunable bandgaps. nih.gov this compound and its derivatives could be explored as novel donor or acceptor materials in OPVs. The acrylic acid group can also serve as an anchoring group to metal oxide surfaces in dye-sensitized solar cells (DSSCs) and perovskite solar cells.

Organic Field-Effect Transistors (OFETs): The ability of thiophene-containing polymers to form ordered structures makes them suitable for use as the active layer in OFETs. The this compound moiety could be incorporated into polymers to create materials with tailored charge transport characteristics.

Chemical and Biological Sensors: The acrylic acid group can be functionalized to create receptors for specific analytes. The electronic properties of the di-thienyl system are sensitive to changes in its environment, which could be harnessed to develop fluorescent or colorimetric sensors. youtube.com For instance, related functionalized polymers have been used for DNA sensing.

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are known for their electroluminescent properties. By modifying the structure of this compound, it may be possible to develop new emitters for OLEDs with specific colors and high efficiencies.

Afterglow Imaging: Thiophene-functionalized polymers have been shown to exhibit afterglow luminescence, which has applications in biomedical imaging. mdpi.com The potential of this compound in this area is an exciting avenue for exploration.

A summary of potential applications is provided in the table below:

| Application Area | Role of this compound | Key Properties to Exploit |

| Organic Photovoltaics | Donor or acceptor material, anchoring group. nih.gov | Tunable bandgap, good charge mobility, ability to bind to surfaces. |

| Organic Field-Effect Transistors | Active layer component. | Self-assembly properties, charge transport characteristics. |

| Chemical and Biological Sensors | Sensing material with functionalizable receptor. youtube.com | Sensitivity of electronic properties to the environment, fluorescence. |

| Organic Light-Emitting Diodes | Emissive layer material. | Electroluminescence, color tunability. |

| Afterglow Imaging | Precursor to afterglow materials. mdpi.com | Formation of reactive intermediates, energy transfer properties. |

Rational Design of Next-Generation Thiophene-Acrylic Acid Derivatives with Tailored Functionalities

Building upon the foundational knowledge of this compound, the rational design of next-generation derivatives with specific, tailored functionalities is a key future direction. This involves the strategic modification of the molecular structure to fine-tune its properties for specific applications.

Key design strategies include:

Modification of the Thiophene Rings: Introducing electron-donating or electron-withdrawing substituents onto the thiophene rings can significantly alter the electronic properties of the molecule, such as the HOMO/LUMO levels and the bandgap. This is a common strategy for optimizing materials for solar cells and other electronic devices. mdpi.com

Functionalization of the Acrylic Acid Moiety: The carboxylic acid group can be converted into a wide range of other functional groups, such as esters, amides, or nitriles. mdpi.com This allows for the tuning of solubility, reactivity, and intermolecular interactions. For example, converting the acid to an ester can improve its solubility in organic solvents for solution processing.

Extension of the Conjugated System: Incorporating additional conjugated units, such as other aromatic rings or vinyl groups, can extend the π-system of the molecule, leading to a red-shift in the absorption spectrum and potentially higher charge carrier mobility.

Introduction of Self-Assembling Moieties: Attaching long alkyl chains or other self-assembling groups can promote the formation of ordered structures in the solid state, which is beneficial for applications in OFETs and other electronic devices.

The table below outlines some potential design strategies and their expected outcomes:

| Design Strategy | Molecular Modification | Expected Outcome | Target Application |

| Tuning Electronic Properties | Add electron-withdrawing/donating groups to thiophene rings. mdpi.com | Altered HOMO/LUMO levels and bandgap. | Organic Photovoltaics, OLEDs |

| Enhancing Solubility | Convert carboxylic acid to ester or amide. | Improved processability from solution. | Printable Electronics |

| Red-Shifting Absorption | Extend the π-conjugated system. | Broader absorption of the solar spectrum. | Solar Cells |

| Promoting Self-Assembly | Attach long alkyl chains. | Improved charge carrier mobility. | Organic Field-Effect Transistors |

| Creating Specific Binding Sites | Functionalize the acrylic acid group with receptors. | Selective detection of analytes. | Chemical Sensors |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Di-thiophen-2-yl-acrylic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between thiophene derivatives and acrylic acid precursors. Key steps include:

- Use of Pd catalysts for coupling thiophene boronic esters with halogenated acrylic acid derivatives.

- Purification via column chromatography or recrystallization in ethanol/water mixtures to remove unreacted monomers.

- Confirmation of purity via elemental analysis (e.g., C, H, N, S content) and mass spectrometry (MS) to verify molecular ion peaks .

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm substitution patterns and conjugation between thiophene rings and the acrylic acid backbone.

- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., observed [M] at m/z 600.1036 in related thiophene-acrylic acid derivatives) .

- Elemental Analysis : Compare experimental vs. calculated C, H, N, and S percentages to assess purity .

Q. What safety protocols are critical when handling thiophene-containing compounds like this compound?

- Methodology :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact, as thiophene derivatives may irritate mucous membranes .

- Store in airtight containers away from oxidizers, as thiophene rings are prone to decomposition under light or moisture .

Q. How can computational methods predict the electronic properties of this compound?

- Methodology :

- Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps and charge distribution.

- Validate results against experimental UV-Vis spectra to assess conjugation effects between thiophene and acrylic acid moieties .

Advanced Research Questions

Q. How can cross-coupling reaction yields be optimized for synthesizing this compound derivatives?

- Methodology :

- Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) and ligands (e.g., SPhos) to enhance coupling efficiency.

- Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity, as demonstrated in analogous thieno[3,2-b]thiophene systems .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodology :

- Use single-crystal X-ray diffraction with SHELXL software for refinement. Challenges include low crystal quality due to flexible acrylic acid chains.

- Apply twin refinement or high-resolution data collection (e.g., synchrotron sources) to resolve disorder in thiophene ring orientations .

Q. How do electron-withdrawing/donating substituents on the thiophene rings affect the compound’s optoelectronic properties?

- Methodology :

- Synthesize analogs with substituents (e.g., -CN, -OCH) and compare UV-Vis absorption/emission spectra.

- Correlate substituent effects with DFT-calculated dipole moments and electron density maps .

Q. How should researchers address contradictions between experimental and theoretical data (e.g., elemental analysis vs. DFT predictions)?

- Methodology :

- Re-examine synthesis/purification steps for impurities (e.g., solvent residues) affecting elemental analysis.

- Validate DFT parameters (basis sets, solvation models) against crystallographic data to improve accuracy .

Q. What strategies are effective in designing bioisosteric analogs of this compound for pharmacological studies?

- Methodology :

- Replace thiophene with selenophene or furan rings to modulate electronic properties while retaining conjugation.

- Assess solubility via logP calculations and introduce polar groups (e.g., -OH, -COOH) without disrupting planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.